Plogosertib - 1137212-79-3

Plogosertib

Catalog Number: EVT-8486289
CAS Number: 1137212-79-3
Molecular Formula: C34H48N8O3
Molecular Weight: 616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Plogosertib is a competitive inhibitor for adenosine triphosphate (ATP) binding to polo-like kinase 1 (PLK1; PLK-1; STPK13), with potential antineoplastic activity. Upon administration, plogosertib selectively targets, binds to and inhibits PLK1, which disrupts mitosis and induces selective G2/M cell-cycle arrest followed by apoptosis in PLK1-overexpressing tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase that is crucial for the regulation of mitosis, and plays a key role in tumor cell proliferation, transformation and invasion. PLK1 expression is upregulated in a variety of tumor cell types and high expression is associated with increased aggressiveness and poor prognosis.
Synthesis Analysis

The synthesis of Plogosertib involves complex organic chemistry techniques typically utilized for creating small molecule inhibitors. While specific synthetic routes for Plogosertib are proprietary and not fully disclosed in public literature, it is common for such compounds to be synthesized through multi-step processes involving:

  1. Building Blocks: Utilization of commercially available or synthesized starting materials.
  2. Functionalization: Introduction of various functional groups to enhance biological activity.
  3. Purification: Techniques such as chromatography to isolate the desired compound from by-products.

Technical details regarding the exact methods used in the synthesis of Plogosertib remain limited due to patent protections, but advancements in synthetic methodologies are often leveraged to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of Plogosertib is characterized by its specific arrangement of atoms which facilitates its interaction with polo-like kinase 1. While the precise structural formula is not publicly available, it is typically represented in chemical databases with detailed stereochemistry and functional groups that contribute to its inhibitory action.

Key structural features often include:

  • A core scaffold that mimics ATP (adenosine triphosphate), allowing competitive inhibition.
  • Specific substituents that enhance binding affinity and selectivity for polo-like kinase 1.

Data regarding its molecular weight, solubility, and other physicochemical properties would typically be included in detailed pharmacological studies but are not specified in the available literature .

Chemical Reactions Analysis

Plogosertib's primary reaction mechanism involves competitive inhibition at the active site of polo-like kinase 1. This inhibition disrupts the phosphorylation processes critical for cell cycle progression.

Key reactions include:

  • Binding Reaction: Plogosertib binds to the ATP-binding site on polo-like kinase 1.
  • Inhibition Reaction: This binding prevents substrate phosphorylation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The technical details of these reactions often involve kinetic studies to determine binding affinities (Kd values) and inhibition constants (IC50 values), which help quantify its efficacy as an inhibitor .

Mechanism of Action

Plogosertib exerts its anti-cancer effects primarily through the inhibition of polo-like kinase 1, which is essential for proper mitotic function. The mechanism can be summarized as follows:

  1. Inhibition of Polo-Like Kinase 1: By binding to its active site, Plogosertib blocks the kinase's ability to phosphorylate target proteins.
  2. Cell Cycle Arrest: This inhibition leads to a halt in the G2/M phase transition, preventing cancer cells from successfully completing mitosis.
  3. Induction of Apoptosis: Prolonged cell cycle arrest triggers apoptotic pathways, ultimately leading to cell death.

Data from proteomic analyses indicate that inhibition of polo-like kinase 1 results in widespread degradation of proteins involved in cell cycle regulation during mitosis, further supporting its role as a therapeutic agent .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or boiling point are not detailed in public databases due to proprietary information, general characteristics relevant for drug development include:

  • Solubility: Important for bioavailability; typically assessed in various solvents.
  • Stability: Evaluated under different pH conditions and temperatures.
  • Lipophilicity: Influences absorption and distribution within biological systems.

Chemical properties would encompass reactivity with biological targets and metabolic stability within human systems, which are critical factors for determining dosing regimens and potential side effects .

Applications

Plogosertib's primary application lies within oncology as a targeted therapy for various cancers characterized by overexpression or aberrant activity of polo-like kinase 1. Its potential uses include:

  • Combination Therapies: When used alongside other chemotherapeutic agents or microtubule inhibitors to enhance efficacy.
  • Clinical Trials: Currently being evaluated in clinical settings for safety and efficacy across multiple cancer types.

The ongoing research into Plogosertib reflects a broader trend towards personalized medicine, where therapies are tailored based on specific molecular targets present within a patient's tumor .

Introduction to Plogosertib in Targeted Cancer Therapy

Role of Polo-Like Kinase 1 in Oncogenesis and Mitotic Regulation

Polo-Like Kinase 1 is a conserved serine/threonine kinase functioning as a master regulator of mitosis. Its expression peaks during the G2/M phase transition, where it orchestrates centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Structurally, Polo-Like Kinase 1 comprises an N-terminal kinase domain and a C-terminal polo-box domain (PBD), the latter facilitating substrate recognition and subcellular localization [1] [2].

Overexpression of Polo-Like Kinase 1 is a hallmark of diverse malignancies, including non-small cell lung cancer (NSCLC), esophageal carcinoma, triple-negative breast cancer, and acute leukemias. Clinically, elevated Polo-Like Kinase 1 levels correlate with advanced tumor grade, metastasis, and poor prognosis. For example, in bladder cancer, Polo-Like Kinase 1 overexpression associates with higher pathological grade (p=0.0024) and multifocality (p=0.0241) [1]. Similarly, esophageal carcinoma patients with high Polo-Like Kinase 1 expression exhibit significantly reduced 3-year survival rates (p<0.05) [1].

Mechanistically, Polo-Like Kinase 1 supports oncogenesis through:

  • Cell cycle acceleration: Polo-Like Kinase 1 phosphorylates and activates cyclin-dependent kinase 1/cyclin B complexes via Cdc25C phosphatase, driving mitotic entry [10].
  • DNA damage checkpoint suppression: Polo-Like Kinase 1-mediated phosphorylation of claspin and checkpoint kinase 2 inhibits DNA repair mechanisms, allowing proliferation despite genomic instability [1].
  • Chemotherapy resistance: Polo-Like Kinase 1 inactivation of p53 (via Topors and GTSE1 phosphorylation) contributes to resistance against doxorubicin and gemcitabine [1] [10].

Table 1: Key Functional Roles of Polo-Like Kinase 1 in Mitotic Regulation and Oncogenesis

Biological ProcessPolo-Like Kinase 1 Substrate/InteractionFunctional OutcomeOncogenic Impact
Centrosome maturationAurora A/BoraPromotes spindle pole formationGenomic instability
Metaphase alignmentMCAKFacilitates chromosome biorientationAneuploidy
Spindle assembly checkpointMad1:C-Mad2 complexEnsures proper kinetochore-microtubule attachmentMitotic checkpoint override
p53 regulationTopors, GTSE1Induces p53 ubiquitination and nuclear exclusionChemoresistance
CytokinesisPRC1, KIF4Coordinates cleavage furrow ingressionPolyploidy

Rationale for Polo-Like Kinase 1 Inhibition in KRAS-Mutant and p53-Deficient Cancers

KRAS mutations occur in approximately 21% of human cancers, predominating in pancreatic (69–95%), colorectal (40–45%), and non-small cell lung carcinomas (16–40%) [10]. These mutations drive constitutive activation of mitogen-activated protein kinase and phosphoinositide 3-kinase signaling, creating oncogene addiction. Similarly, TP53 mutations or functional loss occur in >50% of tumors, disabling critical cell cycle checkpoints and apoptotic responses. Crucially, KRAS mutations and p53 deficiencies frequently co-exist, generating aggressive, therapy-resistant cancers with limited treatment options [8] [10].

Polo-Like Kinase 1 inhibition exhibits synthetic lethality with both genetic alterations:

  • KRAS dependency: Polo-Like Kinase 1 supports KRAS-driven tumorigenesis through mitotic progression and stress adaptation. Silencing Polo-Like Kinase 1 induces apoptosis preferentially in KRAS-mutant cells, while sparing wild-type counterparts [5] [10]. Mechanistically, Polo-Like Kinase 1 inhibition upregulates cyclin-dependent kinase inhibitor p21WAF1/CIP1, inducing G2/M arrest specifically in KRAS-mutant backgrounds [5].
  • p53-compensation: p53 loss abolishes the G1/S checkpoint, forcing reliance on Polo-Like Kinase 1-mediated G2/M checkpoint control. Polo-Like Kinase 1 inhibition in p53-deficient cells triggers catastrophic mitotic entry and apoptosis [9] [10]. Additionally, Polo-Like Kinase 1 and p53 engage in mutual negative regulation: p53 represses Polo-Like Kinase 1 transcription, while Polo-Like Kinase 1 phosphorylates Topors and GTSE1 to degrade p53 [9] [10].

Table 2: Molecular Vulnerabilities Linking Polo-Like Kinase 1 to KRAS and p53 Pathways

Genetic ContextMechanistic Basis for Polo-Like Kinase 1 DependenceKey Molecular EffectorsTherapeutic Implication
KRAS mutationMitotic stress adaptationp21WAF1/CIP1 inductionSynthetic lethality
p53 deficiencyCompromised G1/S checkpointIncreased Polo-Like Kinase 1-mediated G2/M controlMitotic catastrophe
KRAS/p53 co-mutationRET receptor activationEnhanced mitogen-activated protein kinase signalingCombined Polo-Like Kinase 1/ mitogen-activated protein kinase inhibition
ChemoresistancePolo-Like Kinase 1-mediated drug efflux/metabolismABC transporters, GTSE1Chemosensitization

Recent studies reveal context-specific mechanisms: In KRAS/p53-mutant lung adenocarcinoma, Polo-Like Kinase 1 phosphorylates transcription factor thyroid transcription factor 1, driving RET proto-oncogene expression. RET signaling converges with mutant KRAS to amplify mitogen-activated protein kinase activation, creating a feed-forward loop targetable by Polo-Like Kinase 1/RET co-inhibition [8].

Plogosertib as a Next-Generation ATP-Competitive Polo-Like Kinase 1 Inhibitor

Plogosertib (CYC140) is an orally bioavailable, ATP-competitive inhibitor exhibiting sub-nanomolar potency against Polo-Like Kinase 1. Biochemical profiling reveals an half-maximal inhibitory concentration of 3 nM for Polo-Like Kinase 1, with >50-fold selectivity over Polo-Like Kinase 2 (half-maximal inhibitory concentration = 149 nM) and Polo-Like Kinase 3 (half-maximal inhibitory concentration = 393 nM) [4] [6]. This selectivity profile minimizes off-target effects associated with broader polo-like kinase family inhibition.

Mechanism of Action:

  • Kinase domain targeting: Plogosertib competitively binds Polo-Like Kinase 1’s ATP-binding pocket, inhibiting phosphorylation of downstream substrates like nucleophosmin (at Serine 4) and histone H3 (at Serine 10) [6].
  • Mitotic disruption: Treatment induces prometaphase arrest with monopolar spindles, characteristic of Polo-Like Kinase 1 inhibition. This culminates in apoptosis evidenced by cleaved poly (ADP-ribose) polymerase elevation [6].
  • Transcriptional modulation: Beyond mitotic roles, Plogosertib indirectly suppresses oncogenic transcription (e.g., RET) by disrupting Polo-Like Kinase 1-dependent signaling networks [8].

Table 3: Comparative Profile of Plogosertib and Clinical-Stage Polo-Like Kinase 1 Inhibitors

ParameterPlogosertib (CYC140)Volasertib (BI 6727)Onvansertib (NMS-1286937)
Polo-Like Kinase 1 half-maximal inhibitory concentration3 nM0.87 nM2 nM
Selectivity (Polo-Like Kinase 2/Polo-Like Kinase 3)50-fold/131-fold40-fold/65-fold25-fold/70-fold
Oral bioavailability>90% (mouse)LimitedModerate
Blood-brain barrier penetrationDemonstrated in CSFPoorNot reported
Key cancer modelsHL60 leukemia, OE19 esophagealAML, NSCLCColorectal, prostate
Combination potentialKRAS/p53-mutant cancersChemotherapyAndrogen receptor inhibitors

Preclinical Efficacy:

  • In vitro: Plogosertib inhibits proliferation across malignant cell lines (half-maximal inhibitory concentration = 14–21 nM), with reduced toxicity in non-malignant cells (half-maximal inhibitory concentration = 82 nM). In KYSE-410 esophageal cancer cells, it reduces phospho-nucleophosmin levels within 2 hours and induces mitotic arrest (phospho-histone H3) and apoptosis (cleaved poly (ADP-ribose) polymerase) at 24–72 hours [6].
  • In vivo: Oral administration (40–67 mg/kg) suppresses tumor growth by >87% in HL60 promyelocytic leukemia xenografts without significant weight loss. In OE19 esophageal xenografts, 40 mg/kg dosing achieves 61% tumor growth inhibition [6]. Notably, Plogosertib achieves therapeutic concentrations in plasma, cerebrospinal fluid, and brain tissue, suggesting potential against central nervous system malignancies [3] [6].

Plogosertib’s chemical structure incorporates a pyrrolo[2,3-d]pyrimidine scaffold optimized for enhanced brain penetration and kinase selectivity. Unlike earlier inhibitors (e.g., volasertib), which showed limited clinical monotherapy efficacy, Plogosertib’s pharmacokinetic properties and combinatorial potential position it for targeted regimens, particularly in KRAS/p53-mutant contexts [3] [7].

Properties

CAS Number

1137212-79-3

Product Name

Plogosertib

IUPAC Name

4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][1,4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide

Molecular Formula

C34H48N8O3

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C34H48N8O3/c1-39-16-18-41(19-17-39)25-11-9-24(10-12-25)36-31(43)23-8-13-27(29(20-23)45-3)37-33-35-21-28-30(38-33)42(26-6-4-5-7-26)22-34(14-15-34)32(44)40(28)2/h8,13,20-21,24-26H,4-7,9-12,14-19,22H2,1-3H3,(H,36,43)(H,35,37,38)

InChI Key

UFNLNMWVOMFWGS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.